molecular formula C9H10FNO2 B6437091 3-fluoro-2-[(oxetan-2-yl)methoxy]pyridine CAS No. 2549013-32-1

3-fluoro-2-[(oxetan-2-yl)methoxy]pyridine

Cat. No.: B6437091
CAS No.: 2549013-32-1
M. Wt: 183.18 g/mol
InChI Key: NFINAIMOUZARNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-2-[(oxetan-2-yl)methoxy]pyridine is a compound that features a fluorinated pyridine ring and an oxetane moiety. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-2-[(oxetan-2-yl)methoxy]pyridine typically involves the formation of the oxetane ring followed by its attachment to the fluorinated pyridine. One common method for synthesizing oxetanes is through intramolecular cyclization, which can be achieved via cyclization through C−O bond formation or C−C bond formation . The fluorinated pyridine can be synthesized using methods such as fluorination of pyridine derivatives with reagents like AlF3 and CuF2 .

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization steps and efficient purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-2-[(oxetan-2-yl)methoxy]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while ring-opening reactions can produce linear or branched compounds depending on the nucleophile involved.

Scientific Research Applications

3-fluoro-2-[(oxetan-2-yl)methoxy]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-2-[(oxetan-2-yl)methoxy]pyridine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance binding affinity through hydrogen bonding and electrostatic interactions, while the oxetane ring can influence the compound’s overall conformation and stability . These interactions can modulate biological pathways and lead to specific therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-fluoro-2-[(oxetan-2-yl)methoxy]pyridine is unique due to the specific positioning of the fluorine and oxetane groups, which can result in distinct chemical reactivity and biological activity compared to other similar compounds. The combination of these functional groups can enhance the compound’s stability, binding affinity, and overall efficacy in various applications .

Properties

IUPAC Name

3-fluoro-2-(oxetan-2-ylmethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-8-2-1-4-11-9(8)13-6-7-3-5-12-7/h1-2,4,7H,3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFINAIMOUZARNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC1COC2=C(C=CC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.